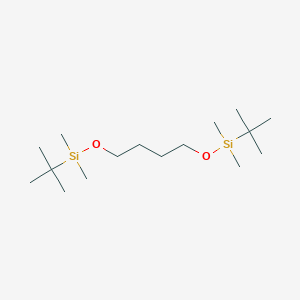
3'-Deoxyuridine-5'-triphosphate trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxyuridine-5’-triphosphate trisodium is a nucleotide analogue that inhibits DNA-dependent RNA polymerases I and II by competitively blocking the incorporation of uridine triphosphate into RNA. This compound has a dissociation constant (Ki) of 2.0 μM . It is primarily used in molecular biology research to study RNA synthesis and its regulation.
Preparation Methods
3’-Deoxyuridine-5’-triphosphate trisodium is synthesized starting from cordycepin in good yield . The synthetic route involves the phosphorylation of cordycepin to form the triphosphate derivative. The reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’-Deoxyuridine-5’-triphosphate trisodium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form deoxyuridine and inorganic phosphate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s nucleotide structure allows for potential redox reactions under certain conditions.
Common reagents used in these reactions include phosphorylating agents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-Deoxyuridine-5’-triphosphate trisodium has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of nucleotide incorporation and the effects of nucleotide analogues on RNA synthesis.
Biology: The compound is employed in molecular biology to investigate the regulation of RNA polymerases and the synthesis of RNA in various biological systems.
Medicine: Research involving this compound helps in understanding the role of nucleotide analogues in antiviral therapies and the development of new therapeutic agents.
Industry: It is used in the production of nucleotide-based products and in the development of diagnostic tools for detecting RNA synthesis and regulation.
Mechanism of Action
The mechanism of action of 3’-Deoxyuridine-5’-triphosphate trisodium involves its competitive inhibition of DNA-dependent RNA polymerases I and II. By blocking the incorporation of uridine triphosphate into RNA, the compound effectively halts RNA synthesis. This inhibition is crucial for studying the regulation of RNA polymerases and understanding the molecular pathways involved in RNA synthesis .
Comparison with Similar Compounds
3’-Deoxyuridine-5’-triphosphate trisodium is unique compared to other nucleotide analogues due to its specific inhibition of RNA polymerases I and II. Similar compounds include:
Deoxyuridine-5’-triphosphate: Another nucleotide analogue that inhibits DNA synthesis.
Idoxuridine: A pyrimidine analogue used as an antiviral agent.
Cordycepin: The precursor for the synthesis of 3’-Deoxyuridine-5’-triphosphate trisodium, used in various biological studies.
These compounds share similarities in their nucleotide structures but differ in their specific targets and applications.
Properties
Molecular Formula |
C9H12N2Na3O14P3 |
|---|---|
Molecular Weight |
534.09 g/mol |
IUPAC Name |
trisodium;[[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.3Na/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChI Key |
UYUYUMCIVOBKCF-MILVPLDLSA-K |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


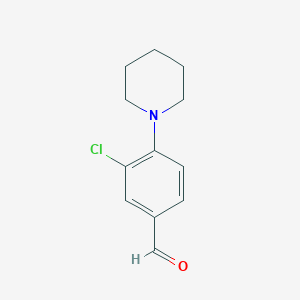



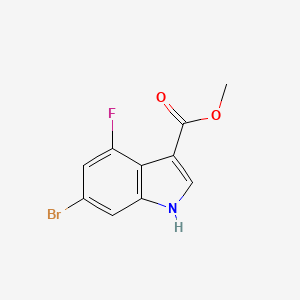
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
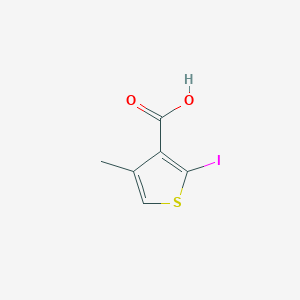
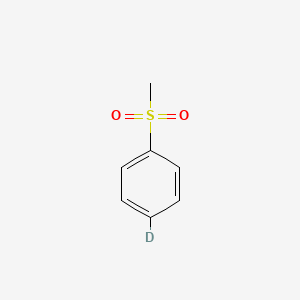
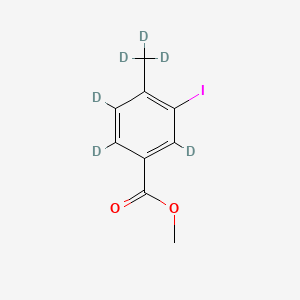
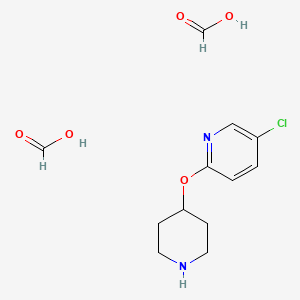

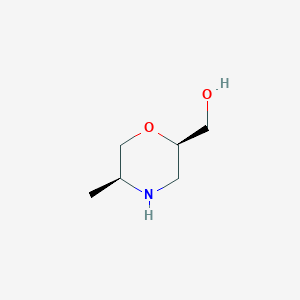
![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
